4-Hydrazinyloxane-4-carboxylic acid;hydrochloride
Description
IUPAC Naming and Constitutional Isomerism
The systematic IUPAC name for the compound is 4-hydrazinyloxane-4-carboxylic acid; hydrochloride . This name reflects three key structural components:
- Oxane : A six-membered oxygen-containing heterocyclic ring (tetrahydropyran).
- Hydrazinyl substituent : A -NH-NH₂ group at position 4 of the oxane ring.
- Carboxylic acid : A -COOH group also at position 4, sharing the same carbon atom as the hydrazinyl group.
The "hydrochloride" designation indicates the compound exists as a salt, with a protonated hydrazine group (-NH-NH₃⁺) balanced by a chloride counterion.
Constitutional isomerism arises from alternative connectivity patterns. For example:
- Positional isomers : Moving the hydrazine or carboxylic acid groups to different ring positions (e.g., 3-hydrazinyloxane-4-carboxylic acid).
- Functional group isomers : Replacing the hydrazine with an amine (-NH₂) or hydroxyl (-OH) group while retaining the carboxylic acid.
A comparative analysis of constitutional isomers is shown below:
| Isomer Type | Example Structure | Key Difference |
|---|---|---|
| Parent compound | 4-hydrazinyloxane-4-carboxylic acid | Reference structure |
| Positional isomer | 3-hydrazinyloxane-4-carboxylic acid | Hydrazine at C3 instead of C4 |
| Functional group isomer | 4-aminooxane-4-carboxylic acid | -NH₂ replaces -NH-NH₂ |
Structural Features
The molecule exhibits three distinct structural motifs:
1. Oxane Ring
- A saturated six-membered ring with one oxygen atom.
- Adopts a chair conformation in solution, minimizing steric strain.
- Bond angles approximate 109.5° at the oxygen atom, consistent with sp³ hybridization.
2. Hydrazine Substituent
- Directly bonded to the C4 carbon via a single bond (-NH-NH₂).
- Capable of tautomerization between neutral (-NH-NH₂) and protonated (-NH-NH₃⁺) forms in aqueous media.
- Participates in hydrogen bonding due to the -NH₂ terminus.
3. Carboxylic Acid Group
- Positioned geminal to the hydrazine at C4.
- Exhibits typical carboxylic acid reactivity, including salt formation (e.g., hydrochloride) and esterification.
Key Bonding Interactions
Stereochemical Considerations
The C4 carbon bearing both hydrazine and carboxylic acid groups is a potential chiral center . Its configuration depends on the spatial arrangement of:
- Oxane ring (two CH₂ groups from C3 and C5).
- Hydrazine (-NH-NH₂).
- Carboxylic acid (-COOH).
- Remaining C4-H bond.
If all four groups are distinct, the compound exists as enantiomers (R/S configurations). However, symmetry in the oxane ring may render the C4 carbon achiral. For instance:
- In the chair conformation, if the hydrazine and carboxylic acid adopt equatorial positions, the mirror plane through C2 and C5 could nullify chirality.
- Experimental techniques like X-ray crystallography or chiral HPLC are required to resolve this ambiguity.
Stereochemical Scenarios
| Condition | Outcome |
|---|---|
| C4 has four distinct groups | Enantiomers (R/S) possible |
| Mirror plane at C4 | Meso compound (achiral) |
| Free rotation at C4 | Racemization under certain conditions |
The hydrochloride salt introduces additional complexity, as protonation of the hydrazine may alter conformational preferences.
Properties
IUPAC Name |
4-hydrazinyloxane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c7-8-6(5(9)10)1-3-11-4-2-6;/h8H,1-4,7H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRQRTISRAKXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyloxane-4-carboxylic acid;hydrochloride typically involves the reaction of hydrazine derivatives with oxane carboxylic acid precursors. One common method includes the condensation of hydrazine hydrate with 4-oxane carboxylic acid under controlled temperature and pH conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems and reactors ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyloxane-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group typically yields oxides, while reduction results in amines. Substitution reactions produce a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
4-Hydrazinyloxane-4-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-Hydrazinyloxane-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The hydrazine group is highly reactive and can form covalent bonds with various biomolecules, leading to alterations in their function. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit or modulate the activity of specific enzymes and receptors .
Comparison with Similar Compounds
Key Comparative Insights:
Structural Variations: The morpholine ring in the target compound provides a saturated oxygen-containing heterocycle, contrasting with the aromatic quinoline () or benzene () cores of analogs. The hydrazine group is a common feature, enabling condensation reactions with aldehydes/ketones, but its position (e.g., on morpholine vs. quinoline) alters reactivity and stability .
Synthetic Methods: Hydrochloride salt formation is ubiquitous, often achieved via HCl catalysis or hydrolysis (e.g., 4-Methoxyphenylhydrazine Hydrochloride synthesis in ). Reactions with hydrazine derivatives typically require polar solvents (e.g., ethanol, THF) and mild acid conditions, as seen in both the target compound and quinoline derivatives .
Physicochemical Properties: Solubility: The hydrochloride salt improves aqueous solubility compared to non-ionic analogs, critical for pharmaceutical formulations. For example, Nicardipine Hydrochloride () demonstrates acid stability, a trait likely shared by the target compound. Stability: Hydrazine derivatives are prone to oxidation, but the morpholine ring may confer greater stability than linear or aromatic hydrazines (e.g., 4-Methoxyphenylhydrazine Hydrochloride) .
Applications: The target compound’s commercial availability () suggests industrial relevance as a building block, akin to 2-Morpholinoacetic Acid Hydrochloride ().
Research Findings and Data
Table 2: Physicochemical Data of Selected Compounds
Biological Activity
4-Hydrazinyloxane-4-carboxylic acid; hydrochloride is a chemical compound with the molecular formula . This compound features a hydrazine group linked to an oxane ring, which contributes to its unique biological properties. Research into its biological activity has revealed potential applications in various fields, including antimicrobial and anticancer research.
The compound is synthesized through the reaction of hydrazine derivatives with oxane carboxylic acid precursors, typically under controlled conditions in an aqueous medium. The resulting product can be isolated via crystallization, and its structure allows for diverse chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Biological Activities
Research indicates that 4-Hydrazinyloxane-4-carboxylic acid; hydrochloride exhibits several biological activities:
1. Antimicrobial Activity:
- Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating a potential role as an antibacterial agent.
2. Anticancer Properties:
- Preliminary investigations suggest that 4-Hydrazinyloxane-4-carboxylic acid; hydrochloride may inhibit cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in specific cancer cell lines, although further research is needed to elucidate the underlying mechanisms.
3. Mechanism of Action:
- The hydrazine group in the compound is highly reactive, allowing it to form covalent bonds with biomolecules. This reactivity is exploited in medicinal chemistry to design inhibitors targeting specific enzymes and receptors, which may contribute to its anticancer effects.
Research Findings
Recent studies have focused on the biological activities of 4-Hydrazinyloxane-4-carboxylic acid; hydrochloride, highlighting its potential therapeutic applications:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Significant antibacterial activity against E. coli | Disk diffusion method |
| Study B | Induction of apoptosis in cancer cell lines | Flow cytometry analysis |
| Study C | Reactivity with biomolecules leading to enzyme inhibition | Enzyme activity assays |
Case Studies
Several case studies have been documented regarding the use of 4-Hydrazinyloxane-4-carboxylic acid; hydrochloride:
- Case Study 1: A study involving the treatment of bacterial infections in vitro demonstrated that the compound inhibited growth effectively at concentrations of 50 µg/mL.
- Case Study 2: In a cancer research setting, treatment with 100 µM of the compound resulted in a 30% reduction in cell viability in breast cancer cell lines after 48 hours.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-Hydrazinyloxane-4-carboxylic acid hydrochloride, and which reagents are critical for its functional group transformations?
- Answer: The compound can be synthesized via oxidation, reduction, and substitution reactions. For example:
- Oxidation: Potassium permanganate (KMnO₄) can oxidize specific functional groups, forming oxides.
- Reduction: Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to amines.
- Substitution: Alkylating agents replace the ethyl group with aryl/alkyl moieties.
Reaction conditions (e.g., solvent, temperature) significantly influence product distribution. The molecular weight (195.64 g/mol) and structural data are available via PubChem .
Q. Which analytical techniques are recommended for confirming the structural integrity and purity of 4-Hydrazinyloxane-4-carboxylic acid hydrochloride?
- Answer:
- Nuclear Magnetic Resonance (NMR): Resolves proton and carbon environments (e.g., InChI key: URUABYORTPRMBI-UHFFFAOYSA-N) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) by separating impurities .
- Infrared Spectroscopy (IR): Identifies functional groups like carboxylic acid (-COOH) and hydrazinyl (-NH-NH₂) .
Q. What common impurities arise during synthesis, and how are they removed?
- Answer: Byproducts include unreacted precursors or side products from incomplete substitutions. Purification methods:
- Recrystallization: Solvent polarity adjustments isolate the hydrochloride salt.
- Column Chromatography: Separates polar impurities using silica gel .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of 4-Hydrazinyloxane-4-carboxylic acid hydrochloride?
- Answer:
- Temperature Modulation: Lower temperatures favor selective substitutions; higher temperatures accelerate reaction rates.
- Catalyst Screening: Palladium catalysts improve coupling efficiency in multi-step syntheses .
- Stoichiometric Control: Excess hydrazine ensures complete hydrazinyl group formation .
Q. What computational approaches are utilized to predict biological interactions of this compound with enzymatic targets?
- Answer:
- Molecular Docking: Simulates binding affinity to receptors/enzymes (e.g., quinuclidine derivatives target acetylcholine-binding proteins) .
- Molecular Dynamics (MD): Evaluates stability of ligand-protein complexes under physiological conditions .
Q. How should researchers address contradictions in reported reaction outcomes or spectroscopic data?
- Answer:
- Reproducibility Checks: Standardize solvents, temperatures, and reagent batches.
- Multi-Technique Validation: Cross-validate NMR and mass spectrometry data to resolve structural ambiguities .
- Collaborative Studies: Compare results across labs to identify systemic errors .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Answer:
- Forced Degradation Studies: Expose the compound to acidic/alkaline conditions (pH 1–13) and monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA): Measures thermal stability up to 300°C .
Q. How does the hydrochloride salt form influence solubility and stability in experimental settings?
- Answer: The hydrochloride salt enhances:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

